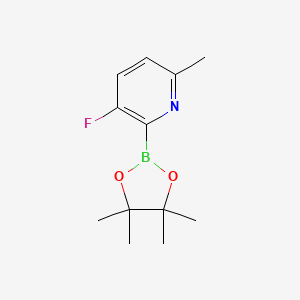

![molecular formula C12H15N3O3 B571826 tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate CAS No. 1313712-34-3](/img/structure/B571826.png)

tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate” is a chemical compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives, including “tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate”, is of prime importance due to their wide range of biological activities . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis

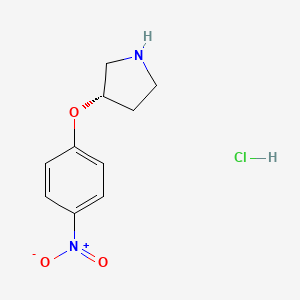

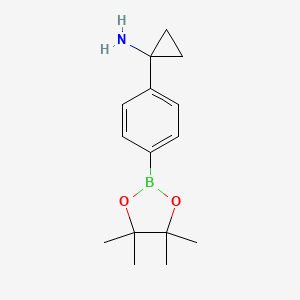

The molecular structure of “tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate” is C12H15N3O3. It consists of a tert-butyl group attached to a carbamate group, which is further attached to a 3-aminobenzo[d]isoxazol-4-yl group.Chemical Reactions Analysis

Isoxazole derivatives, including “tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate”, have been the subject of significant contemporary investigation . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate” is 249.27. The compound is solid at room temperature .Applications De Recherche Scientifique

Synthesis as an Intermediate in Targeted Molecule Production

Tert-butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate and its derivatives are significant in the synthesis of target molecules, especially in the field of medicinal chemistry. For instance, Zhang et al. (2022) detailed the synthesis of a tert-butyl carbamate derivative as an intermediate in the creation of mTOR-targeted PROTAC molecule PRO1. This highlights its role in the synthesis of complex molecules with potential therapeutic applications (Qi Zhang et al., 2022).

Crystallographic and Structural Analysis

The compound has been studied for its crystallographic properties. Kant et al. (2015) conducted synthetic and crystallographic studies of a tert-butyl carbamate derivative, providing insights into its molecular structure and interactions. This research is crucial for understanding the physical and chemical properties of the compound (R. Kant et al., 2015).

Carbene Structure Analysis

In another study, the carbene structure of stable acyl (formyl) anion equivalents, which includes tert-butyl derivatives, was investigated by Hill et al. (1997). This research adds to the understanding of the stability and structural characteristics of these compounds, which is essential for various chemical syntheses (C. Hill et al., 1997).

Role in Photocatalysis

Tert-butyl carbamates have also been used in photocatalysis. Wang et al. (2022) reported on the photoredox-catalyzed amination of specific compounds using a tert-butyl carbamate derivative, demonstrating its utility in catalyzing chemical reactions under mild conditions (Zhi-Wei Wang et al., 2022).

Safety and Hazards

Orientations Futures

The future directions for “tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate” and other isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This will help in the development of clinically viable drugs using this information .

Mécanisme D'action

Target of Action

Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities and therapeutic potential .

Mode of Action

Isoxazole derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activity .

Biochemical Pathways

Isoxazole derivatives have been known to interact with various biochemical pathways, influencing the expression of key oncogenes .

Pharmacokinetics

These agents have been found to be less than optimal for the treatment of acute myeloid leukemia (AML) due to lack of sufficient potency or suboptimal oral pharmacokinetics (PK) or lack of adequate tolerability at efficacious doses .

Result of Action

Isoxazole derivatives have been known to exhibit a wide range of biological activities, influencing the expression of key oncogenes .

Propriétés

IUPAC Name |

tert-butyl N-(3-amino-1,2-benzoxazol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-12(2,3)17-11(16)14-7-5-4-6-8-9(7)10(13)15-18-8/h4-6H,1-3H3,(H2,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZPFWIMBSBCOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)ON=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724458 |

Source

|

| Record name | tert-Butyl (3-amino-1,2-benzoxazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313712-34-3 |

Source

|

| Record name | tert-Butyl (3-amino-1,2-benzoxazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)

![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone](/img/structure/B571751.png)

![7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B571756.png)

![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)